

spectroscopic characterization of 1-Methyl-1H-pyrazole-3-sulfonyl chloride derivatives

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Compound of Interest

Compound Name: 1-Methyl-1H-pyrazole-3-sulfonyl chloride

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An Application Scientist's Guide to the Spectroscopic Characterization of **1-Methyl-1H-pyrazole-3-sulfonyl Chloride** and Its Derivatives

Introduction: The Significance of Pyrazole Sulfonyl Chlorides in Modern Chemistry

The 1-methyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.^{[1][2]} The introduction of a sulfonyl chloride moiety at the 3-position creates **1-Methyl-1H-pyrazole-3-sulfonyl chloride** (CAS 89501-90-6), a highly versatile intermediate.^{[3][4][5]} This reactive functional group allows for the straightforward synthesis of a diverse library of sulfonamides and other derivatives, making it a valuable building block for drug discovery and agrochemical development.^{[6][7]}

This guide provides an in-depth overview of the essential spectroscopic techniques required for the unambiguous characterization of **1-Methyl-1H-pyrazole-3-sulfonyl chloride** and its derivatives. As senior application scientists, we emphasize not just the procedural steps but the underlying principles and rationale, ensuring that researchers can confidently validate the structure, purity, and integrity of their synthesized compounds. Each protocol is designed as a self-validating system, incorporating critical checks and interpretation guidelines rooted in established spectroscopic principles.

Safety First: Handling Sulfonyl Chlorides

Before commencing any experimental work, it is imperative to understand the hazards associated with sulfonyl chlorides.

Core Hazards:

- Corrosivity: Sulfonyl chlorides cause severe skin burns and eye damage.[3][8]
- Reactivity with Water: They react vigorously, sometimes violently, with water and other nucleophilic protic solvents (like alcohols) to release corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[8][9]
- Inhalation Hazard: Vapors and dusts are highly irritating to the respiratory system.[9][10]

Mandatory Safety Protocol:

- Engineering Controls: Always handle sulfonyl chlorides in a certified chemical fume hood to ensure adequate ventilation.[11]
- Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
 - Chemical-resistant gloves (inspect before use).[12]
 - Tightly fitting safety goggles and a face shield.[12]
 - A flame-resistant lab coat.[12]
- Storage: Store containers tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials like water, bases, and oxidizing agents.[10]
- Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., sand, vermiculite) for containment. Do not use water. Neutralize residues with sodium bicarbonate or a similar weak base.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each ^1H and ^{13}C atom.[13]

Proton (^1H) NMR Spectroscopy

Expertise & Rationale: ^1H NMR provides the number of distinct proton types and their connectivity. For **1-Methyl-1H-pyrazole-3-sulfonyl chloride** derivatives, it allows for confirmation of the substitution pattern on the pyrazole ring and characterization of the groups attached to the sulfonamide nitrogen. The choice of a dry, deuterated aprotic solvent like CDCl_3 is critical to prevent hydrolysis of the sulfonyl chloride.[13]

Experimental Protocol: ^1H NMR

- Sample Preparation: In a dry environment (e.g., glovebox or under a stream of inert gas), accurately weigh 5-10 mg of the sulfonyl chloride derivative into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl_3). Ensure the solvent is from a sealed, dry source.
- Dissolution: Cap the tube and gently agitate until the sample is fully dissolved.
- Instrument Setup (400 MHz Spectrometer):
 - Experiment: Standard single-pulse ('zg30' or equivalent).
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay (d1): 1-2 seconds.
 - Number of Scans: 8-16, depending on sample concentration.
- Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and reference the spectrum to the residual solvent peak (CDCl_3 at δ 7.26 ppm).

Data Interpretation: For the parent **1-Methyl-1H-pyrazole-3-sulfonyl chloride**, the following signals are expected:

- N-CH₃: A sharp singlet around δ 3.8-4.0 ppm.
- Pyrazole H5: A doublet around δ 7.5-7.7 ppm.
- Pyrazole H4: A doublet around δ 6.8-7.0 ppm. The coupling between H4 and H5 (³JHH) will be approximately 2-3 Hz. For derivatives, new signals corresponding to the R-group in the resulting sulfonamide (-SO₂-NHR) will appear, and the NH proton may be visible as a broad singlet.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Rationale: ¹³C NMR spectroscopy reveals the number of unique carbon environments and provides information about their electronic state. It is essential for confirming the carbon skeleton of the pyrazole ring and identifying the carbons of any substituents.

Experimental Protocol: ¹³C NMR

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
- Instrument Setup (101 MHz Spectrometer):
 - Experiment: Proton-decoupled pulse program (e.g., 'zgpg30').
 - Spectral Width: 0 to 220 ppm.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 128-1024, as ¹³C has a low natural abundance.
- Data Processing: Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Data Interpretation: For **1-Methyl-1H-pyrazole-3-sulfonyl chloride**, the expected signals are:

- Pyrazole C3: Highly deshielded due to attachment of the sulfonyl chloride group, $\sim\delta$ 150-155 ppm.
- Pyrazole C5: $\sim\delta$ 130-135 ppm.
- Pyrazole C4: $\sim\delta$ 110-115 ppm.

- N-CH₃: $\sim\delta$ 35-40 ppm.

Infrared (IR) Spectroscopy: Identifying the Functional Group Fingerprint

Expertise & Rationale: IR spectroscopy is a rapid and indispensable technique for confirming the presence of key functional groups.^[14] For this class of compounds, it provides definitive evidence for the sulfonyl chloride (-SO₂Cl) moiety through its strong and characteristic stretching vibrations.^[13] Due to the moisture sensitivity of the analyte, sample preparation must be conducted in a dry environment.^[13]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- **Sample Application:** Place a small amount (a few milligrams) of the solid sulfonyl chloride derivative directly onto the center of the ATR crystal.
- **Data Acquisition:** Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
- **Cleaning:** Thoroughly clean the crystal with a dry solvent (e.g., anhydrous dichloromethane or hexane) and a soft tissue.

Data Interpretation: The key diagnostic peaks for pyrazole sulfonyl chloride derivatives are:

- **S=O Asymmetric Stretch:** A very strong, sharp band in the 1410–1370 cm⁻¹ region.^{[13][14]}
- **S=O Symmetric Stretch:** A very strong, sharp band in the 1204–1185 cm⁻¹ region.^[13]
- **Pyrazole Ring Vibrations:** Multiple bands in the 1600-1400 cm⁻¹ region.
- **C-H Stretching:** Bands for aromatic and aliphatic C-H bonds will appear just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Expertise & Rationale: Mass spectrometry is a highly sensitive technique that provides the molecular weight of the compound and, through its fragmentation patterns and isotopic distribution, offers strong evidence for the elemental composition.[\[13\]](#) For chlorine-containing compounds, the characteristic isotopic signature is a powerful diagnostic tool.

Experimental Protocol: Electron Ionization (EI-MS)

- **Sample Preparation:** Prepare a dilute solution of the compound (~0.1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- **Injection:** Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purity analysis or by direct insertion probe.[\[15\]](#)
- **Instrument Parameters (Typical Quadrupole MS):**
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Ion Source Temperature: 200-250 °C.[\[15\]](#)
 - Mass Range: Scan from m/z 40 to a value approximately 50 Da above the expected molecular weight.

Data Interpretation:

- **Molecular Ion ($M^{+\cdot}$) Peak:** For **1-Methyl-1H-pyrazole-3-sulfonyl chloride** ($C_4H_5ClN_2O_2S$), the expected molecular weight is ~180.61 g/mol .[\[3\]](#)
- **Isotopic Pattern:** The most critical feature is the presence of two molecular ion peaks due to the natural abundance of chlorine isotopes:
 - $M^{+\cdot}$ peak: Corresponding to the ^{35}Cl isotope.
 - $[M+2]^{+\cdot}$ peak: Corresponding to the ^{37}Cl isotope.

- The intensity ratio of $M^{+}\cdot$ to $[M+2]^{+}\cdot$ will be approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.[13]
- Fragmentation: Common fragmentation pathways include the loss of $\cdot\text{Cl}$ ($M-35/37$) and $\cdot\text{SO}_2\text{Cl}$ ($M-99/101$). The pyrazole ring itself may also fragment.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Expertise & Rationale: While other spectroscopic methods infer connectivity, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state. It reveals precise bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships (SAR). This technique is contingent on the ability to grow a suitable single crystal.

Generalized Protocol: X-ray Diffraction

- **Crystal Growth:** Grow single crystals of the derivative, often by slow evaporation of a saturated solution, vapor diffusion, or cooling. Common solvent systems include ethanol, ethyl acetate/hexane, or dichloromethane/pentane.
- **Crystal Selection & Mounting:** Under a polarizing microscope, select a well-formed, single crystal and mount it on a goniometer head.
- **Data Collection:** Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) on a diffractometer. Collect X-ray diffraction data using a suitable X-ray source (e.g., Mo $\text{K}\alpha$ radiation).[16]
- **Structure Solution and Refinement:** Process the diffraction data to obtain an electron density map. Solve the structure using direct methods or Patterson functions, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[16]

Data Interpretation: The final refined structure provides a complete 3D model of the molecule. Key parameters to analyze include:

- Bond Lengths and Angles: Confirm the expected geometry of the pyrazole ring and the sulfonyl group.
- Torsional Angles: Define the conformation of the molecule.
- Intermolecular Interactions: Identify hydrogen bonds, π - π stacking, or other interactions that govern the crystal packing.[\[17\]](#)

Summary of Spectroscopic Data

Technique	Feature	Expected Value/Observation for 1-Methyl-1H-pyrazole-3-sulfonyl chloride
^1H NMR	N-CH ₃	~3.8-4.0 ppm (singlet)
Pyrazole H5	~7.5-7.7 ppm (doublet, $J \approx 2\text{-}3$ Hz)	
Pyrazole H4	~6.8-7.0 ppm (doublet, $J \approx 2\text{-}3$ Hz)	
^{13}C NMR	Pyrazole C3	~150-155 ppm
Pyrazole C5	~130-135 ppm	
Pyrazole C4	~110-115 ppm	
N-CH ₃	~35-40 ppm	
IR	S=O Asymmetric Stretch	1410–1370 cm^{-1} (Strong) [13] [14]
S=O Symmetric Stretch		1204–1185 cm^{-1} (Strong) [13]
Mass Spec	Molecular Ion	m/z ~180 ($\text{M}^{+}\cdot$) and ~182 ($[\text{M}+2]^{+}\cdot$) in a ~3:1 ratio [13]

Visualized Workflows

Workflow: NMR Sample Preparation & Analysis

Sample Preparation (Dry Environment)

Weigh 5-10 mg of Sample

Transfer to Dry NMR Tube

Add ~0.6 mL Dry CDCl₃

Cap & Dissolve

Data Acquisition

Insert into Spectrometer

Acquire 1H Spectrum

Acquire 13C Spectrum

Data Processing & Interpretation

Process FID (FT, Phase, Baseline)

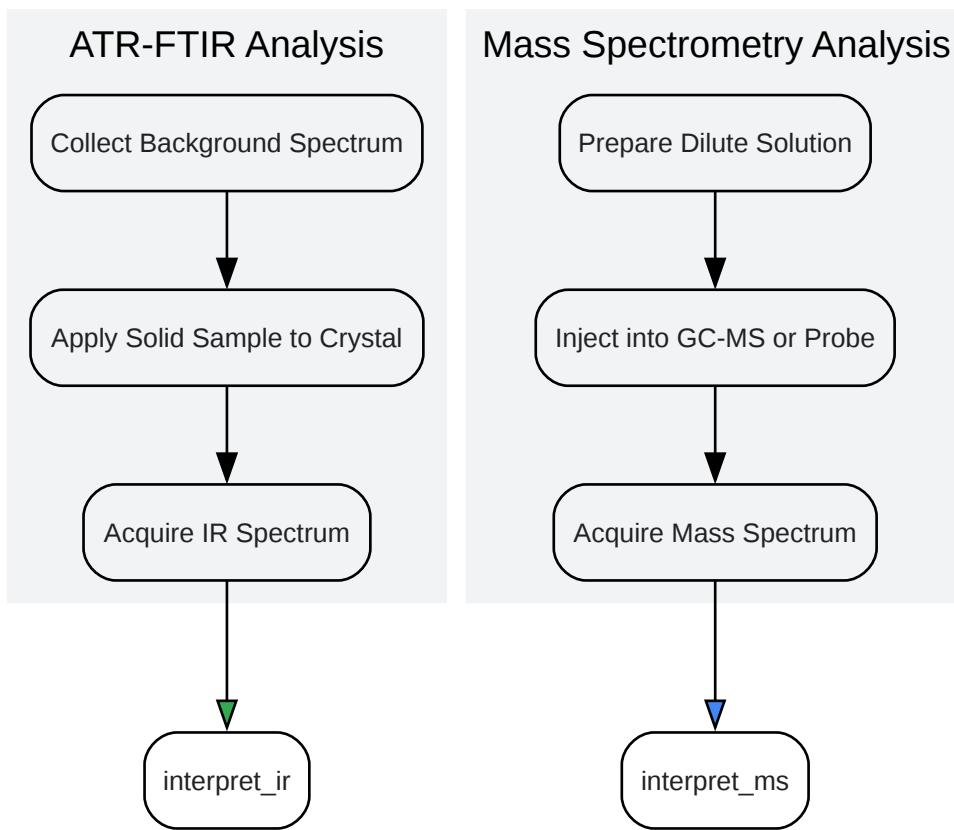
Reference to Solvent Peak

Assign Signals & Interpret Structure

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Caption: Workflow for NMR sample preparation and analysis.

Workflow: ATR-FTIR & Mass Spectrometry Analysis

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Caption: Workflow for IR and Mass Spectrometry analysis.

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